Product packaging for (5-amino-2H-tetrazol-2-yl)acetic acid(Cat. No.:CAS No. 21743-72-6)

(5-amino-2H-tetrazol-2-yl)acetic acid

Cat. No.: B2555869
CAS No.: 21743-72-6
M. Wt: 143.106
InChI Key: UEADUMUDFLTHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tetrazole-Containing Compounds in Chemical Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a prominent structural motif in modern chemical research. numberanalytics.com Although not found in nature, its unique physicochemical properties have led to its widespread use in medicinal chemistry, materials science, and agriculture. lifechemicals.com

In the realm of medicinal chemistry , tetrazoles are frequently employed as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov This is due to their similar pKa values and planar structure, which allows them to mimic the biological activity of carboxylic acids while often improving pharmacokinetic properties such as metabolic stability and lipophilicity. numberanalytics.combohrium.com This bioisosteric replacement has been successfully incorporated into numerous marketed drugs, including the antihypertensive medication Losartan. lifechemicals.comnumberanalytics.com Beyond their role as carboxylic acid mimics, tetrazoles can also act as surrogates for cis-amide bonds and serve as pharmacophores, directly interacting with biological targets. numberanalytics.comlifechemicals.com The tetrazole moiety is present in over 20 marketed drugs with a wide range of applications, including antibacterial, anticancer, and antiviral agents. beilstein-journals.orgnih.gov

In materials science , the high nitrogen content and thermal stability of tetrazoles make them valuable in the development of energetic materials, such as propellants and explosives. numberanalytics.combiologyinsights.com Their nitrogen atoms are also excellent at coordinating with metal ions, leading to their use as ligands in the construction of metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com

Contextualization of Acetic Acid-Substituted Tetrazoles

Research into acetic acid-substituted tetrazoles has revealed a range of biological activities. For instance, a series of 5-aryl-2H-tetrazole-2-acetic acids were synthesized and evaluated for their potential as superoxide (B77818) scavengers and anti-inflammatory agents. nih.gov This highlights the therapeutic potential of this particular substitution pattern. Furthermore, the synthesis of tetrazole analogues of amino acids, which can be seen as a form of acetic acid substitution on the tetrazole ring, is an active area of research for creating novel peptidomimetics and improving the properties of peptide-based drugs. core.ac.uk The acidity of the tetrazole group closely corresponds to that of a carboxylic acid, making these analogues interesting for structure-activity relationship studies. core.ac.uk

Scope and Academic Research Focus on (5-Amino-2H-tetrazol-2-yl)acetic Acid

The academic research focus on this compound has been specific, with a significant contribution being the elucidation of its crystal structure. This research provides precise data on the molecule's three-dimensional arrangement, which is fundamental to understanding its chemical behavior and potential interactions.

A key study reported the crystal structure of this compound, revealing important details about its molecular geometry. nih.gov In the solid state, the tetrazole ring is essentially planar. nih.gov The molecule crystallizes in a monoclinic system, and its structure is stabilized by a network of intermolecular hydrogen bonds. nih.gov Adjacent molecules are linked through O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds, forming layers within the crystal lattice. nih.gov

Below are the crystallographic data for this compound:

PropertyValue
Chemical FormulaC₃H₅N₅O₂
Molecular Weight143.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)18.381(4)
b (Å)4.4429(9)
c (Å)14.846(3)
β (°)90.850(3)
Volume (ų)1212.2(4)
Z8
Data from reference nih.gov

The study of disubstituted tetrazole ligands like this compound is noted as being comparatively scarce, suggesting that this compound and its derivatives represent an area with potential for further investigation, particularly in the construction of coordination compounds with novel structures and properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N5O2 B2555869 (5-amino-2H-tetrazol-2-yl)acetic acid CAS No. 21743-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminotetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-3-5-7-8(6-3)1-2(9)10/h1H2,(H2,4,6)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADUMUDFLTHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1N=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-72-6
Record name 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 5 Amino 2h Tetrazol 2 Yl Acetic Acid

Pathways for the Synthesis of (5-Amino-2H-tetrazol-2-yl)acetic Acid

The principal and most direct route for the synthesis of this compound involves the N-alkylation of 5-aminotetrazole (B145819) with a haloacetic acid or its ester, typically in the presence of a base. 5-Aminotetrazole itself is a readily available starting material, commonly synthesized through the [2+3] cycloaddition of hydrazoic acid (often generated in situ from sodium azide (B81097) and an acid) with cyanamide (B42294).

The alkylation reaction, however, presents a significant challenge in regioselectivity, as the tetrazolide anion of 5-aminotetrazole possesses two nucleophilic nitrogen atoms (N-1 and N-2), leading to the formation of two primary isomers: (5-amino-1H-tetrazol-1-yl)acetic acid and the desired this compound.

A general synthetic scheme is depicted below:

Starting Materials | Reagents | Products --- | --- | --- 5-Aminotetrazole | 1. Base (e.g., NaOH, K₂CO₃) 2. Haloacetic acid or ester (e.g., ClCH₂COOH, BrCH₂COOEt) | this compound (N-2 isomer) and (5-Amino-1H-tetrazol-1-yl)acetic acid (N-1 isomer)

The reaction is typically carried out in a suitable solvent, such as water, ethanol, or dimethylformamide (DMF). The choice of base and reaction conditions can influence the ratio of the N-1 and N-2 isomers. Following the alkylation, if an ester of the haloacetic acid is used, a subsequent hydrolysis step is necessary to yield the final carboxylic acid product. The separation of the resulting isomeric mixture often requires techniques such as fractional crystallization or chromatography.

Regioselective N-Alkylation Strategies in Tetrazole Synthesis

Achieving regioselectivity in the N-alkylation of 5-aminotetrazole is a critical aspect of synthesizing pure this compound. The distribution of N-1 and N-2 alkylated products is influenced by a combination of electronic, steric, and reaction condition-dependent factors. mdpi.com

Several strategies have been investigated to control the regioselectivity of this transformation:

Solvent Effects: The polarity and type of solvent can influence the site of alkylation. Different solvents can stabilize one tautomeric form of the 5-aminotetrazole anion over the other, thereby directing the attack of the electrophile.

Counter-ion Effects: The nature of the cation from the base used can affect the nucleophilicity of the different nitrogen atoms in the tetrazole ring through coordination, thus influencing the isomer ratio.

Temperature Control: Reaction temperature can play a crucial role in determining whether the reaction is under kinetic or thermodynamic control. wikipedia.org In some systems, the N-2 isomer is the thermodynamically more stable product, and thus higher reaction temperatures and longer reaction times may favor its formation. Conversely, lower temperatures might favor the kinetically preferred product. For instance, in the alkylation of 1-phenyltetrazole-5-thione, a related heterocyclic system, temperature was found to control S- vs. N-alkylation selectivity. tandfonline.com

Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can influence the site of attack. While the acetic acid moiety is relatively small, variations in the leaving group of the haloacetic acid could potentially impact the isomer distribution. Research on other tetrazoles suggests that the mechanism of substitution (SN1 vs. SN2) of the alkylating agent can dictate the regiochemical outcome. rsc.orgresearchgate.net

A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide showed a slight predominance of the 2,5-disubstituted product (55%) over the 1,5-disubstituted isomer (45%). mdpi.com While this is a different substrate, it highlights the often-observed formation of isomeric mixtures in the absence of specific directing strategies.

Derivatization Approaches for Modifying the this compound Scaffold

The this compound scaffold possesses two primary functional groups amenable to derivatization: the exocyclic amino group and the carboxylic acid group. These sites allow for a wide range of chemical modifications to tailor the molecule's properties for various applications.

Reactions involving the Carboxylic Acid Group:

The carboxylic acid moiety can undergo standard transformations, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) or with alkyl halides in the presence of a base can yield the corresponding esters.

Amide Formation: Coupling with amines, often facilitated by activating agents like carbodiimides (e.g., DCC, EDC), results in the formation of amides. This is a common strategy in the synthesis of peptides and other biologically relevant molecules.

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives.

Reactions involving the Amino Group:

The exocyclic amino group can be modified through several reactions, including:

Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acyl derivatives.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases).

Alkylation: While less common and potentially competing with ring N-alkylation if performed on an unprotected tetrazole, the amino group can be alkylated under specific conditions.

The following table summarizes some of the potential derivatization reactions:

Functional GroupReagent/ConditionProduct Type
Carboxylic AcidAlcohol, Acid CatalystEster
Amine, Coupling Agent (e.g., DCC)Amide
Thionyl Chloride (SOCl₂)Acid Chloride
Amino GroupAcid Chloride/AnhydrideN-Acyl Derivative
Aldehyde/KetoneImine (Schiff Base)

Investigation of Reaction Mechanisms in Tetrazole Formation and Functionalization

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound and predicting its reactivity.

Mechanism of 5-Aminotetrazole Formation:

The formation of the 5-aminotetrazole ring from cyanamide and an azide source is a well-established example of a [3+2] cycloaddition reaction. The generally accepted mechanism involves the nucleophilic attack of the azide ion onto the carbon atom of the nitrile group in cyanamide, followed by an intramolecular cyclization to form the tetrazole ring. The reaction is often catalyzed by acids, which protonate the nitrile nitrogen, making the carbon more electrophilic.

Mechanism of N-Alkylation and Regioselectivity:

The regioselectivity of N-alkylation is a subject of significant mechanistic investigation. The tetrazolide anion exists in equilibrium between two tautomeric forms, with the negative charge delocalized over the ring. The preference for alkylation at N-1 versus N-2 can be explained by considering both kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control: The N-1 and N-2 positions have different electronic densities and steric environments, leading to different activation energies for the alkylation reaction. The product that forms faster is the kinetic product, while the more stable product is the thermodynamic product. wikipedia.orglibretexts.orglibretexts.org Reaction conditions, such as temperature and time, can be adjusted to favor one over the other. For instance, lower temperatures and shorter reaction times often favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.

Computational Studies: Density Functional Theory (DFT) and other computational methods have been employed to study the tautomeric equilibrium of tetrazoles and the transition states of their alkylation reactions. mdpi.com These studies can predict the relative stabilities of the N-1 and N-2 substituted isomers and calculate the activation energy barriers for their formation. Such theoretical insights are invaluable for rationalizing experimentally observed isomer ratios and for designing more selective synthetic routes. For N-benzoyl 5-(aminomethyl)tetrazole, computational analysis supported the experimental finding that the 2,5-disubstituted isomer was the slightly favored product. mdpi.com

SN1 vs. SN2 Pathways: The mechanism of the alkylating agent's reaction also plays a role. A rationale has been proposed to explain the observed regioselectivity based on the difference between first-order (SN1) and second-order (SN2) nucleophilic substitutions, suggesting that the nature of the electrophile can significantly influence the product distribution. rsc.orgresearchgate.net

Advanced Structural Elucidation and Solid State Chemistry of 5 Amino 2h Tetrazol 2 Yl Acetic Acid

Crystallographic Analysis of (5-Amino-2H-tetrazol-2-yl)acetic Acid and Analogues

The definitive three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c. The asymmetric unit contains one molecule, and the unit cell parameters have been determined to be a = 18.381(4) Å, b = 4.4429(9) Å, c = 14.846(3) Å, and β = 90.850(3)°.

A comparative analysis with structurally related analogues reveals variations in crystal packing and symmetry, highlighting the influence of substituent changes on the solid-state architecture. For instance, the parent compound, 5-aminotetrazole (B145819), can crystallize in different forms depending on hydration. Its anhydrous form adopts an orthorhombic system (space group P2₁2₁2₁), while the monohydrate crystallizes in a monoclinic system (space group P2₁/c). Another analogue, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, exhibits a triclinic crystal system with the space group P-1. These differences underscore the subtle interplay of molecular shape and intermolecular forces in determining the final crystal lattice.

Table 1: Comparative Crystallographic Data
CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
This compoundC₃H₅N₅O₂MonoclinicC2/ca = 18.381(4) Å, b = 4.4429(9) Å, c = 14.846(3) Å, β = 90.850(3)°
1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-olC₅H₁₁N₅OTriclinicP-1a = 8.2472(19) Å, b = 9.731(2) Å, c = 10.087(2) Å, α = 90.30(1)°, β = 96.228(10)°, γ = 96.259(10)°
5-Aminotetrazole (anhydrous)CH₃N₅OrthorhombicP2₁2₁2₁Not detailed in search results.
5-Aminotetrazole (monohydrate)CH₃N₅·H₂OMonoclinicP2₁/cNot detailed in search results.

Conformational Analysis: Tetrazole Ring Planarity and Carboxyl Group Dihedral Relationships

A key structural feature of this compound is the spatial relationship between the tetrazole ring and the appended acetic acid moiety. The tetrazole ring itself is essentially planar, a characteristic feature of this aromatic heterocyclic system which is also observed in the parent 5-aminotetrazole molecule. This planarity is a consequence of the delocalized π-electron system within the ring.

The conformational flexibility of the molecule is primarily dictated by the rotation around the single bond connecting the tetrazole ring to the acetic acid side chain. In the solid state, the carboxyl group is significantly twisted out of the plane of the tetrazole ring. The dihedral angle formed between the plane of the tetrazole ring and the plane of the carboxyl group is a substantial 82.25(14)°. This near-orthogonal arrangement minimizes steric hindrance between the two functional groups and influences the accessibility of hydrogen bond donors and acceptors for intermolecular interactions.

Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions involve the amino group, the nitrogen atoms of the tetrazole ring, and the carboxylic acid group, which act as both hydrogen bond donors and acceptors. Specifically, O—H⋯N, N—H⋯O, and N—H⋯N hydrogen bonds are observed.

These hydrogen bonds are the primary driving force for the assembly of individual molecules into a higher-order structure. Adjacent molecules are linked together through these interactions to form layers that are parallel to the bc plane of the unit cell. This layered motif is a common packing feature in compounds containing multiple hydrogen-bonding functionalities.

In related structures, such as 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, similar hydrogen bonding patterns involving O—H⋯O, N—H⋯O, and N—H⋯N interactions are present. However, in this analogue, the interactions lead to the formation of one-dimensional ribbons, which are then further linked into a three-dimensional network. This highlights how subtle changes in molecular structure can alter the dimensionality of the resulting supramolecular assembly. Another analogue, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, also exhibits a layered structure, with N-H···N hydrogen bonds connecting molecules into wave-like two-dimensional sheets.

Table 2: Hydrogen Bonding Interactions in this compound and Analogues
CompoundHydrogen Bond TypesResulting Motif
This compoundO—H⋯N, N—H⋯O, N—H⋯N2D Layers
1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-olO—H⋯O, N—H⋯O, N—H⋯N1D Ribbons linked into a 3D network
5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amineN-H···N2D Wave-like Layers

Principles of Supramolecular Self-Assembly in Tetrazole-Based Systems

The solid-state structure of this compound is a clear manifestation of supramolecular self-assembly, where molecules spontaneously organize into well-defined, stable, higher-order structures through non-covalent interactions. The primary interactions driving this assembly are the highly directional and specific hydrogen bonds.

The combination of the carboxylic acid group and the aminotetrazole moiety creates a powerful system for the formation of robust supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In this case, the interplay between the acidic proton of the carboxyl group, the basic nitrogen atoms of the tetrazole ring, and the protons of the amino group leads to a predictable and stable hydrogen-bonding network.

The observed layered packing in the crystal structure can be rationalized by the formation of strong, charge-assisted hydrogen bonds and cooperative interactions. The tetrazole ring, with its multiple nitrogen atoms, is an excellent participant in such networks, capable of acting as a versatile hydrogen bond acceptor. The self-assembly process in these systems is a testament to the principles of molecular recognition, where the size, shape, and electronic properties of the constituent molecules dictate the final supramolecular architecture. The study of these synthons and packing motifs is crucial for the rational design of new crystalline materials with desired physical and chemical properties.

Coordination Chemistry and Metal Organic Assemblies with 5 Amino 2h Tetrazol 2 Yl Acetic Acid Ligands

Ligand Design and Versatility of Amino-Tetrazole-Acetic Acid in Coordination

The efficacy of (5-amino-2H-tetrazol-2-yl)acetic acid as a ligand stems from its multifunctional nature, possessing several potential coordination sites that can interact with metal centers. This versatility allows for the construction of diverse and complex architectures. The key functional groups responsible for its coordinating ability are the tetrazole ring, the amino group, and the carboxylic acid group.

The tetrazole ring is a five-membered N-heterocycle that serves as an excellent connector in coordination chemistry. mdpi.comnih.gov Its nitrogen atoms can bridge multiple metal centers, facilitating the formation of high-dimensional frameworks. nih.gov The carboxylic acid group provides a classic coordination site through its oxygen atoms, which can bind to metals in various modes, including monodentate, bidentate chelating, or bridging fashions. Furthermore, the amino group (-NH2) attached to the tetrazole ring offers an additional nitrogen donor site, enhancing the ligand's connectivity potential.

This combination of a tetrazole ring, an amino group, and a flexible acetic acid arm allows the ligand to adopt numerous coordination modes. It can act as a multidentate linker, simultaneously binding to a metal center through the carboxylate oxygen, the amino nitrogen, and the tetrazole nitrogens. ehu.es This adaptability is crucial for crystal engineering, enabling the self-assembly of discrete mononuclear complexes, 1D chains, 2D layers, and complex 3D frameworks. mdpi.com The final structure is influenced by a variety of factors, including the geometric preferences of the metal ion, reaction conditions, and the presence of other molecules. mdpi.com

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers using tetrazole-based acetic acid ligands is typically achieved under solvothermal conditions. This method involves heating the reactants (a metal salt and the organic ligand) in a sealed vessel at temperatures above the solvent's boiling point, which facilitates the crystallization of the desired product.

For instance, two new metal-organic frameworks, {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n, were successfully synthesized using a tetrazole-containing ligand formed in situ under solvothermal conditions. rsc.orgresearchgate.net Similarly, two three-dimensional (3D) porous zinc-based MOFs were prepared through hydro(solvo)thermal reactions of Zn(NO3)2·6H2O with mixed ligands of 5-amino-tetrazole (Hatz) and 1,2,4,5-benzenetetracarboxylic acid (H4btec). researchgate.net

Once synthesized, these materials are rigorously characterized to determine their structure and composition. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, bond lengths, and angles within the crystal lattice. rsc.orgresearchgate.net Other essential characterization techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand's functional groups to the metal center by observing shifts in the characteristic vibrational frequencies. rsc.orgresearchgate.net

Elemental Analysis: To verify the empirical formula of the synthesized compound. rsc.orgresearchgate.net

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline sample. rsc.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework. researchgate.net

Compound FormulaMetal IonSynthesis MethodKey Characterization Techniques
{[Zn2(HL)2]·0.5DMF·H2O}nZn(II)SolvothermalSingle-Crystal X-ray Diffraction, IR, PXRD, Elemental Analysis rsc.orgresearchgate.net
{[Cd2(HL)2]·1.5H2O}nCd(II)SolvothermalSingle-Crystal X-ray Diffraction, IR, PXRD, Elemental Analysis rsc.orgresearchgate.net
{[Zn3(atz)2(btec)(DMF)2]·DMF·2H2O}nZn(II)Hydro(solvo)thermalSingle-Crystal X-ray Diffraction, IR, Elemental Analysis, TGA researchgate.net
[Zn2(Hprz)(atz)(btec)(H2O)]nZn(II)Hydro(solvo)thermalSingle-Crystal X-ray Diffraction, IR, Elemental Analysis, TGA researchgate.net

Influence of Metal Centers and Auxiliary Ligands on Architectural Diversity

The final architecture of a metal-organic assembly is highly sensitive to the specific components used in its synthesis. The choice of the metal center and the inclusion of secondary organic linkers, known as auxiliary ligands, can dramatically alter the resulting structure, even when the primary ligand remains the same.

The influence of the metal center is clearly demonstrated in the structures of {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n. rsc.orgresearchgate.net Although both frameworks are built from the same in situ formed tetrazole-isophthalic acid ligand, the difference in the metal ion (zinc vs. cadmium) leads to distinct coordination environments. In the zinc complex, the metal center is four-coordinated, whereas in the cadmium complex, it is six-coordinated. This fundamental difference in metal coordination results in frameworks with diverse channel structures and varying stabilities. rsc.orgresearchgate.net

The introduction of auxiliary ligands provides another powerful tool for tuning the final architecture. This is exemplified by the synthesis of two different zinc(II) MOFs using 5-amino-tetrazolate (atz⁻) and 1,2,4,5-benzenetetracarboxylate (btec⁴⁻) as the primary ligands. researchgate.net

In the absence of an auxiliary ligand , the reaction yields {[Zn3(atz)2(btec)(DMF)2]·DMF·2H2O}n. In this structure, one-dimensional [Zn3(btec)]n²ⁿ⁺ chains are linked by the atz⁻ ligands to form a 3D porous framework. researchgate.net

In the presence of piperazine (B1678402) (prz) as an auxiliary ligand , a different compound, [Zn2(Hprz)(atz)(btec)(H2O)]n, is formed. Here, two-dimensional [Zn2(btec)]n wavelike sheets are pillared by the atz⁻ ligands, creating a layered-pillared 3D porous structure. The piperazine molecule is incorporated into the structure as a Hprz⁺ cation within the channels. researchgate.net

This demonstrates that auxiliary ligands can act as pillars, templates, or charge-balancing agents, fundamentally redirecting the self-assembly process to produce novel architectures.

Primary LigandsMetal IonAuxiliary LigandResulting Structural Motif
H3L (tetrazole-isophthalic acid)Zn(II)NoneFour-coordinated metal centers rsc.orgresearchgate.net
H3L (tetrazole-isophthalic acid)Cd(II)NoneSix-coordinated metal centers rsc.orgresearchgate.net
atz⁻, btec⁴⁻Zn(II)None3D framework from 1D chains linked by atz⁻ researchgate.net
atz⁻, btec⁴⁻Zn(II)Piperazine (prz)3D layered-pillared framework from 2D sheets pillared by atz⁻ researchgate.net

Exploration of Topological Structures in Tetrazole-Based Metal-Organic Frameworks

Tetrazole-based ligands, including this compound derivatives, are known to form frameworks with diverse and often novel topologies. For example, the zinc and cadmium frameworks, {[Zn2(HL)2]·0.5DMF·H2O}n and {[Cd2(HL)2]·1.5H2O}n, both exhibit a three-directional intersecting channel system and possess the pts topology. rsc.orgresearchgate.net Another tetrazole-based MOF, [Cu(Metet)]n, was found to have a 4,4-c binodal net with an uncommon ptr topology. researchgate.net

More complex and unprecedented topologies have been discovered in barium-based MOFs constructed from multidentate tetrazole-acetic acid ligands. rsc.org One such framework exhibits an unprecedented trinodal 3,7,7-connected 3D network with a Schläfli symbol of (3⁷·4⁶·5²·6²·7⁴)(3⁷·4⁶·5²·6³·7³)₂(6³). Another displays a novel trinodal 4,5,9-connected 3D framework with the Schläfli symbol (4²¹·6¹⁵)(4⁵·6)(4⁸·6²). rsc.org These intricate Schläfli symbols provide a precise mathematical description of the network's connectivity, detailing the number and type of shortest rings originating from each node. The discovery of such novel topologies highlights the capacity of tetrazole-acetic acid ligands to generate highly complex and previously unseen structural patterns.

Framework CompositionTopology TypeTopological Description
{[Zn2(HL)2]·0.5DMF·H2O}nptsThree-directional intersecting channel system rsc.orgresearchgate.net
[Cu(Metet)]nptr4,4-c binodal net researchgate.net
(Me2NH2)[Ba(L2)(H2O)]·3H2ONovelTrinodal 3,7,7-connected 3D network rsc.org
[Ba3(μ2-H2O)(L3)2(H2O)3]·2H2ONovelTrinodal 4,5,9-connected 3D framework rsc.org

Theoretical and Computational Chemistry Studies on 5 Amino 2h Tetrazol 2 Yl Acetic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like (5-amino-2H-tetrazol-2-yl)acetic acid. These computational methods, such as Density Functional Theory (DFT) and ab initio approaches, provide detailed information on electron distribution, molecular orbitals, and various reactivity descriptors. The electronic character of the molecule is largely dictated by the interplay between the electron-rich tetrazole ring, the nucleophilic exocyclic amino group, and the electron-withdrawing acetic acid moiety.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding reactivity. For molecules containing the 5-aminotetrazole (B145819) core, the HOMO is typically localized on the tetrazole ring and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the heterocyclic ring system, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution and predicting sites for intermolecular interactions. For this compound, MEP maps would reveal negative potential (red/yellow areas) around the ring nitrogen atoms and the carboxylic oxygen atoms, identifying them as hydrogen bond acceptors. Positive potential (blue areas) would be located around the amino and carboxylic acid hydrogens, marking them as hydrogen bond donors.

The reactivity of the 5-aminotetrazole core is characterized by the presence of several nucleophilic centers: the exocyclic amino group and the nitrogen atoms of the tetrazole ring. researchgate.net This makes the molecule a versatile building block, often acting as a 1,3-binucleophile in multicomponent reactions. researchgate.net Computational studies can quantify this reactivity through calculated descriptors, as shown in the table below.

Table 1: Calculated Quantum Chemical Descriptors and Their Significance

DescriptorTypical SignificanceApplication to this compound
HOMO Energy Electron-donating ability; susceptibility to electrophilic attackHigh value indicates strong nucleophilic character of the amino group and ring nitrogens.
LUMO Energy Electron-accepting ability; susceptibility to nucleophilic attackLower value suggests the ring can accept electrons.
HOMO-LUMO Gap Chemical stability and reactivityA smaller gap implies higher reactivity.
Global Hardness Resistance to change in electron distributionMeasures overall stability.
Electronegativity Power to attract electronsIndicates the overall electron-attracting nature of the molecule.
Electrophilicity Index Propensity to accept electronsQuantifies the molecule's ability to act as an electrophile.

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding the prediction of its chemical behavior and interaction with other chemical species.

Analysis of Tautomeric Equilibria and Isomeric Preferences

Tetrazole derivatives are well-known for exhibiting complex tautomerism, and this compound is no exception. Computational studies are essential for determining the relative stabilities of various tautomers and conformers, which often coexist in equilibrium. The primary tautomerism involves the position of the hydrogen atom on the tetrazole ring, leading to 1H- and 2H-isomers. researchgate.netnih.gov Furthermore, the presence of the amino group allows for amino-imino tautomerism.

High-level quantum chemical calculations, such as MP2 and Coupled Cluster (CCSD(T)) methods, have been performed on the parent 5-aminotetrazole molecule to investigate its potential energy surface. nih.gov These studies have identified six possible tautomers: two amino forms and four imino forms. nih.gov The results consistently show that the 2H-5-amino-tetrazole tautomer is the most energetically favorable form in the gas phase. nih.gov This preference is significant, as it suggests that the N2-substituted isomer, this compound, is likely the most stable tautomer of the title compound.

The relative stability of the principal tautomers of the 5-aminotetrazole core is summarized in the table below, based on computational data. nih.gov

Table 2: Relative Energies of 5-Aminotetrazole Tautomers in the Gas Phase

TautomerStructureRelative Energy (kcal/mol)
2H-5-amino-tetrazoleAmino form0.00 (most stable)
1H-5-amino-tetrazoleAmino form2.67
1H,4H-5-imino-tetrazoleImino form> 10.0
Other Imino formsImino formsHigher energies

Data derived from CCSD(T)//MP2/6-311G* calculations on the parent 5-aminotetrazole.* nih.gov

In addition to ring tautomerism, the acetic acid side chain introduces conformational isomers due to rotation around single bonds. Computational studies on the related (tetrazol-5-yl)-acetic acid have revealed multiple unique minima on the potential energy surface for both the 1H and 2H tautomers. nih.gov However, many of these conformers are separated by low energy barriers and are likely to collapse into the most stable form. nih.gov For this compound, the most stable conformer would be determined by a balance of steric effects and potential intramolecular hydrogen bonding between the acetic acid group and the adjacent ring nitrogen.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling provides indispensable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states, intermediates, and reaction energy profiles. For this compound, such studies can illuminate processes like tautomerization, decomposition, and participation in synthetic reactions.

The interconversion between tautomers is a fundamental chemical transformation. Theoretical studies on 5-aminotetrazole have calculated the activation barriers for the intramolecular hydrogen shifts that connect different isomers. For instance, the rearrangement from the 1H-amino tautomer to the more stable 2H-amino tautomer proceeds through a transition state with a significant activation energy barrier of 45.66 kcal/mol in the gas phase. nih.gov The energy barriers for the conversion of amino tautomers to less stable imino forms are even higher, calculated to be between 59 and 74 kcal/mol. nih.gov These high barriers indicate that while the 2H tautomer is thermodynamically preferred, interconversion is not spontaneous under standard conditions and requires considerable energy input.

Table 3: Calculated Activation Barriers for Isomerization of 5-Aminotetrazole

ReactionTransformationActivation Energy (kcal/mol)
1H-amino → 2H-aminoTautomerization (H-shift)45.66
1H-amino → 1H,4H-iminoTautomerization (Amino→Imino)59.39
2H-amino → 1H,2H-iminoTautomerization (Amino→Imino)65.57

Data from CCSD(T)//MP2/6-311G* calculations.* nih.gov

Furthermore, computational modeling can be used to explore decomposition pathways. For the related (tetrazol-5-yl)acetic acid, a proposed mechanism involves tautomerization during sublimation, which can also lead to minor decomposition products like CO2 and 5-methyl-tetrazole. nih.gov Similar computational investigations for this compound could map out the potential energy surface for its thermal decomposition, identifying the lowest-energy pathways and predicting the resulting products. By locating the transition state structures, chemists can understand the atomistic movements involved in bond breaking and formation during the reaction.

Computational Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are the dominant forces governing the structure of molecular crystals, protein-ligand binding, and the self-assembly of molecules. nih.govbohrium.com For this compound, a molecule rich in functional groups capable of hydrogen bonding, a computational analysis of NCIs is crucial for understanding its solid-state structure and intermolecular behavior.

The primary non-covalent interaction for this molecule is hydrogen bonding. numberanalytics.com The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O), while the amino group (-NH2) offers two donor sites. The nitrogen atoms of the tetrazole ring act as effective hydrogen bond acceptors. This functionality allows for the formation of extensive and robust hydrogen-bonding networks, which are expected to define the crystal packing of the compound.

Modern computational chemistry offers several methods to analyze these interactions in detail:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) between atoms, which are characteristic of specific interactions. The properties at these BCPs can be used to quantify the strength and nature of hydrogen bonds and other weaker interactions.

Non-Covalent Interaction (NCI) Index: This technique is based on the electron density and its derivatives and allows for the visualization of NCI regions in real space. nih.gov It can distinguish between stabilizing interactions like hydrogen bonds and destabilizing steric repulsion, providing a clear three-dimensional picture of the forces at play. nih.gov

Table 4: Potential Non-Covalent Interactions in this compound

Interaction TypeDonor Group(s)Acceptor Group(s)Expected Strength
Hydrogen Bond Carboxylic acid (-OH), Amino (-NH₂)Carboxylic oxygen (C=O), Ring NitrogensStrong
van der Waals Entire moleculeEntire moleculeModerate
π-π stacking Tetrazole ringTetrazole ringWeak/Possible
Steric Repulsion Spatially close atomsSpatially close atomsRepulsive

Through these computational tools, a detailed understanding of the forces that hold molecules of this compound together can be achieved, explaining its physical properties and predicting its interaction with other molecules in biological or material science contexts.

Materials Science Applications and Fundamental Research Directions of 5 Amino 2h Tetrazol 2 Yl Acetic Acid and Its Derivatives

Contributions to Advanced Materials Science (General)

(5-Amino-2H-tetrazol-2-yl)acetic acid and its derivatives are part of a broader class of tetrazole compounds that have garnered significant interest in materials science. Tetrazole ligands are frequently utilized in the construction of coordination compounds, which are valued for their unique structural properties and potential for a wide range of applications in advanced materials. nih.gov The versatility of the tetrazole ring, with its multiple nitrogen atoms, allows it to act as a ligand, modifying the reactivity and selectivity of metal centers in various complexes. researchgate.net

Research into disubstituted tetrazole ligands, such as this compound, is a comparatively less explored area, presenting opportunities for novel discoveries in materials science. nih.gov An isomer of the subject compound, 5-aminotetrazole-1-acetic acid, has been successfully used to synthesize a series of lanthanide-based compounds. These materials exhibit intriguing topological structures and notable optical performance, highlighting the potential of functionalized aminotetrazoles in creating advanced materials with specific properties. nih.gov The ability to functionalize the tetrazole ring allows for the fine-tuning of the electronic and structural characteristics of the resulting materials, paving the way for their use in diverse applications.

The incorporation of tetrazole moieties into polymer structures is another avenue through which these compounds contribute to materials science. For instance, energetic polymers functionalized with 5-aminotetrazole (B145819) have been synthesized, demonstrating enhanced densities and nitrogen content while maintaining acceptable thermal stability. mdpi.com These characteristics make them attractive candidates for energetic binders and other specialized polymer applications. The development of such materials underscores the importance of tetrazole derivatives in creating next-generation polymers with tailored functionalities.

Role in the Design of High-Nitrogen Energetic Materials (Conceptual Aspects)

The design of high-nitrogen energetic materials is a critical area of research aimed at developing powerful and stable alternatives to traditional explosives. Tetrazole-based compounds, including derivatives of this compound, are at the forefront of this field due to their inherently high nitrogen content, which leads to a large positive heat of formation and the generation of environmentally benign N2 gas upon decomposition. nih.govenergetic-materials.org.cn The tetrazole ring is considered a foundational block for creating energetic materials with high energy density, good thermal stability, and low sensitivity to external stimuli like impact and friction. nih.govresearchgate.net

The conceptual design of these materials often involves the strategic incorporation of various "explosophoric" groups or substituents onto the tetrazole skeleton. nih.gov This approach allows for the fine-tuning of the energetic properties of the resulting compounds. For example, the introduction of amino groups can enhance molecular planarity, which facilitates the formation of extensive hydrogen bond networks. These networks are crucial for improving the stability of the energetic material. rsc.org

Below is a table summarizing key conceptual design aspects for high-nitrogen energetic materials based on tetrazole derivatives:

Design AspectConceptual GoalExample of Influence on Properties
High Nitrogen Content Increase heat of formation and energy density.Leads to higher detonation performance and the production of environmentally friendly N2 gas. nih.gov
Introduction of Amino Groups Enhance molecular planarity and hydrogen bonding.Improves the stability of the energetic material. rsc.org
Linking Multiple Tetrazole Rings Create larger, more complex energetic molecules.Can lead to materials with higher energy density. mdpi.com
Formation of Energetic Salts Combine a tetrazole-based anion with a nitrogen-rich cation.Can result in compounds with superior detonation velocities and pressures. rsc.org
Strategic Placement of Substituents Fine-tune the balance between energy and sensitivity.Allows for the development of materials with tailored performance and safety characteristics. researchgate.net

Catalytic Properties and Applications of Tetrazole-Containing Compounds

Tetrazole-containing compounds have demonstrated significant potential in the field of catalysis, where they can function either as catalysts themselves or as ligands that modify the activity of metal-based catalysts. researchgate.net The unique electronic properties of the tetrazole ring, with its abundance of non-bonding electron pairs on the nitrogen atoms, make it an excellent ligand for coordinating with metal centers. researchgate.net This coordination can alter the reactivity and selectivity of the catalyst, making it more effective for specific chemical transformations. researchgate.net

The applications of tetrazole-based compounds in catalysis are diverse, spanning both environmental and organic synthesis. researchgate.net In environmental applications, tetrazole-based materials have been investigated for their ability to catalyze the degradation of pollutants. researchgate.net In organic synthesis, they have been employed to promote a variety of reactions, including the synthesis of other heterocyclic compounds. acs.org

The catalytic activity of these materials often stems from the synergistic effect between the support material (e.g., magnetic nanoparticles, graphene oxide) and the catalytically active tetrazole-containing species. nih.govresearchgate.net The high surface area of nanomaterials provides more active sites for the reaction to occur, leading to enhanced catalytic performance. bohrium.com

Investigation of Proton Transfer Mechanisms in Heterocyclic Systems

The study of proton transfer mechanisms in heterocyclic systems is fundamental to the development of materials for applications such as proton exchange membrane fuel cells (PEMFCs). Tetrazole-containing compounds, including this compound, are of particular interest in this area due to the acidic nature of the N-H proton on the tetrazole ring. researchgate.netnih.gov 1H-tetrazoles are among the most acidic of the azole family, making them attractive candidates for facilitating proton conduction. researchgate.net

Research into proton conductivity in tetrazole-based materials has often focused on their incorporation into metal-organic frameworks (MOFs). nih.govresearchgate.net In these systems, the tetrazole groups can provide pathways for proton transport. The mechanism of proton conduction can be influenced by factors such as the presence of water molecules and the specific arrangement of the tetrazole moieties within the framework. nih.gov

One of the primary mechanisms of proton transfer is the Grotthuss mechanism, where protons hop along a hydrogen-bonded network. The presence of uncoordinated tetrazole groups in MOFs can facilitate this type of conduction. researchgate.net Another mechanism is the vehicle mechanism, where protons are transported by diffusing molecules such as water. The activation energy of proton conduction can provide insights into the dominant transport mechanism. mdpi.com

The ability of the tetrazole ring to form multiple hydrogen bonds is a key feature that underpins its role in proton transfer. acs.org The four nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors and acceptors, allowing for the formation of extended hydrogen-bonded networks that are essential for efficient proton conduction. nih.govacs.org

The following table outlines key aspects of proton transfer in tetrazole-containing systems:

AspectDescriptionSignificance
Acidity of N-H Proton The proton on the tetrazole ring is acidic, facilitating its transfer.This is a fundamental requirement for a material to be a proton conductor. researchgate.net
Grotthuss Mechanism Protons hop along a hydrogen-bonded network.This mechanism can lead to high proton conductivity, especially in well-ordered systems like MOFs. researchgate.net
Vehicle Mechanism Protons are transported by diffusing molecules like water.This mechanism is often dominant in hydrated systems. mdpi.com
Hydrogen Bonding The tetrazole ring can form multiple hydrogen bonds.This allows for the creation of pathways for proton transport. acs.org
Metal-Organic Frameworks (MOFs) Tetrazole derivatives can be incorporated into MOFs to create proton-conducting materials.The ordered structure of MOFs allows for the systematic study of proton transfer mechanisms. nih.govresearchgate.net

Future Avenues in Academic Research on this compound

The field of tetrazole chemistry, including the study of this compound, continues to present numerous opportunities for future academic research. The versatility of the tetrazole ring and the potential for functionalization suggest that many novel compounds with unique properties are yet to be discovered. jst.org.in

One promising direction for future research is the design and synthesis of new energetic materials based on this compound and its derivatives. This could involve the creation of novel energetic salts, cocrystals, and coordination compounds with enhanced performance and safety characteristics. The development of environmentally friendly "green" energetic materials is a particularly important goal. researchgate.net

In the area of materials science, further exploration of the use of this compound as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) could lead to new materials with interesting magnetic, optical, or porous properties. nih.gov The investigation of these materials for applications in gas storage, separation, and catalysis is a promising avenue of research.

The catalytic applications of tetrazole-containing compounds also warrant further investigation. The development of new, highly efficient, and recyclable catalysts based on this compound could have a significant impact on the sustainability of chemical manufacturing processes. researchgate.net Research into the use of these catalysts in multicomponent reactions to synthesize complex organic molecules is a particularly exciting area. acs.org

Furthermore, a deeper understanding of the fundamental properties of this compound, such as its proton transfer dynamics and its behavior in different chemical environments, is needed. fu-berlin.de This could be achieved through a combination of experimental techniques and computational modeling. Such fundamental studies will provide the knowledge base needed to guide the rational design of new materials and catalysts based on this versatile compound.

Q & A

Q. How to study reaction mechanisms involving this compound’s tetrazole ring?

  • Methodology : Isotopic labeling (¹⁵N at the amino group) tracks ring-opening pathways via 1H ^1\text{H}-¹⁵N HMBC NMR. Kinetic studies (UV-Vis at 300 nm) under varying pH and temperature reveal pseudo-first-order kinetics for hydrolysis (k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at pH 1). DFT simulations identify transition states (e.g., protonation at N4 triggers ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.